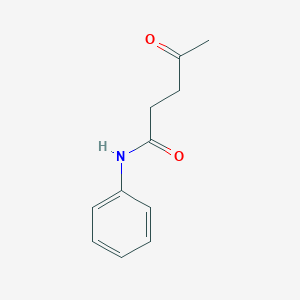![molecular formula C10H16N2O4S2 B183771 N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide CAS No. 65749-31-7](/img/structure/B183771.png)
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide, also known as ESE-15, is a chemical compound that has been widely studied for its potential therapeutic applications. ESE-15 belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been found to induce apoptosis in cancer cells. In addition, N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide in lab experiments is its high potency and specificity. The compound has been shown to have a strong inhibitory effect on cancer cell growth and proliferation. However, one limitation of using N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide is its relatively low solubility, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide. One area of interest is the development of more effective delivery methods for the compound. Another potential direction is the investigation of the compound's effects on other diseases, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide and its potential therapeutic applications.
Métodos De Síntesis
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with ethyl chloroacetate in the presence of triethylamine. The resulting product is then reacted with sodium ethoxide to obtain N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide.
Aplicaciones Científicas De Investigación
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
65749-31-7 |
|---|---|
Nombre del producto |
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide |
Fórmula molecular |
C10H16N2O4S2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
N-[4-(ethylsulfonylamino)phenyl]ethanesulfonamide |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-17(13,14)11-9-5-7-10(8-6-9)12-18(15,16)4-2/h5-8,11-12H,3-4H2,1-2H3 |
Clave InChI |
RUTXKZKEHVCGMP-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
SMILES canónico |
CCS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)CC |
Otros números CAS |
65749-31-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)
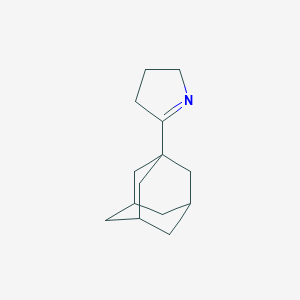
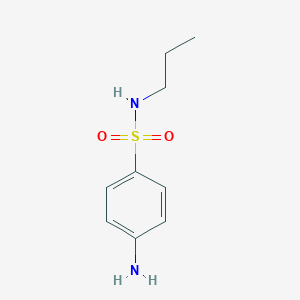
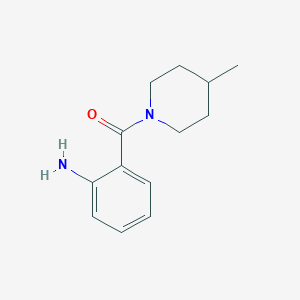
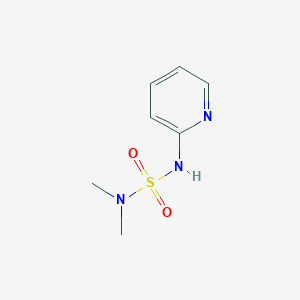
![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)
![Acetamide, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B183700.png)
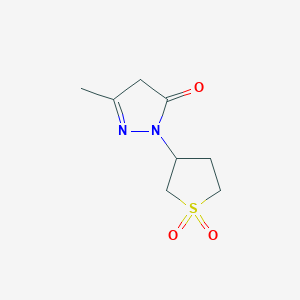
![1-Oxa-4-azaspiro[4.5]decane-3,3-dimethanol](/img/structure/B183704.png)
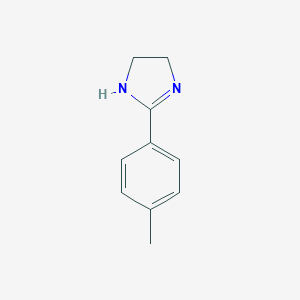
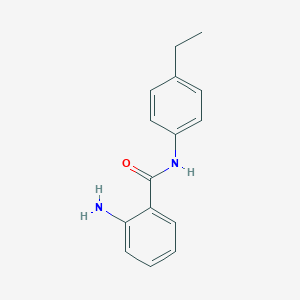
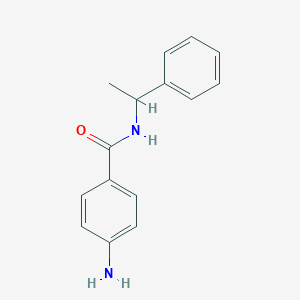
![(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B183710.png)
